

SNIPER(ABL)-058 Profile and Comparative Data

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Compound Focus: Sniper(abl)-058

Cat. No.: S12904394

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SNIPER(ABL)-058 is a heterobifunctional degrader composed of the ABL inhibitor **Imatinib** linked to a derivative of the IAP ligand **LCL-161** [1] [2]. Its primary purpose is to reduce levels of the BCR-ABL fusion protein, a key driver in certain leukemias.

The table below summarizes the available quantitative data for **SNIPER(ABL)-058** and other selected SNIPER(ABL) compounds for comparison [1] [2].

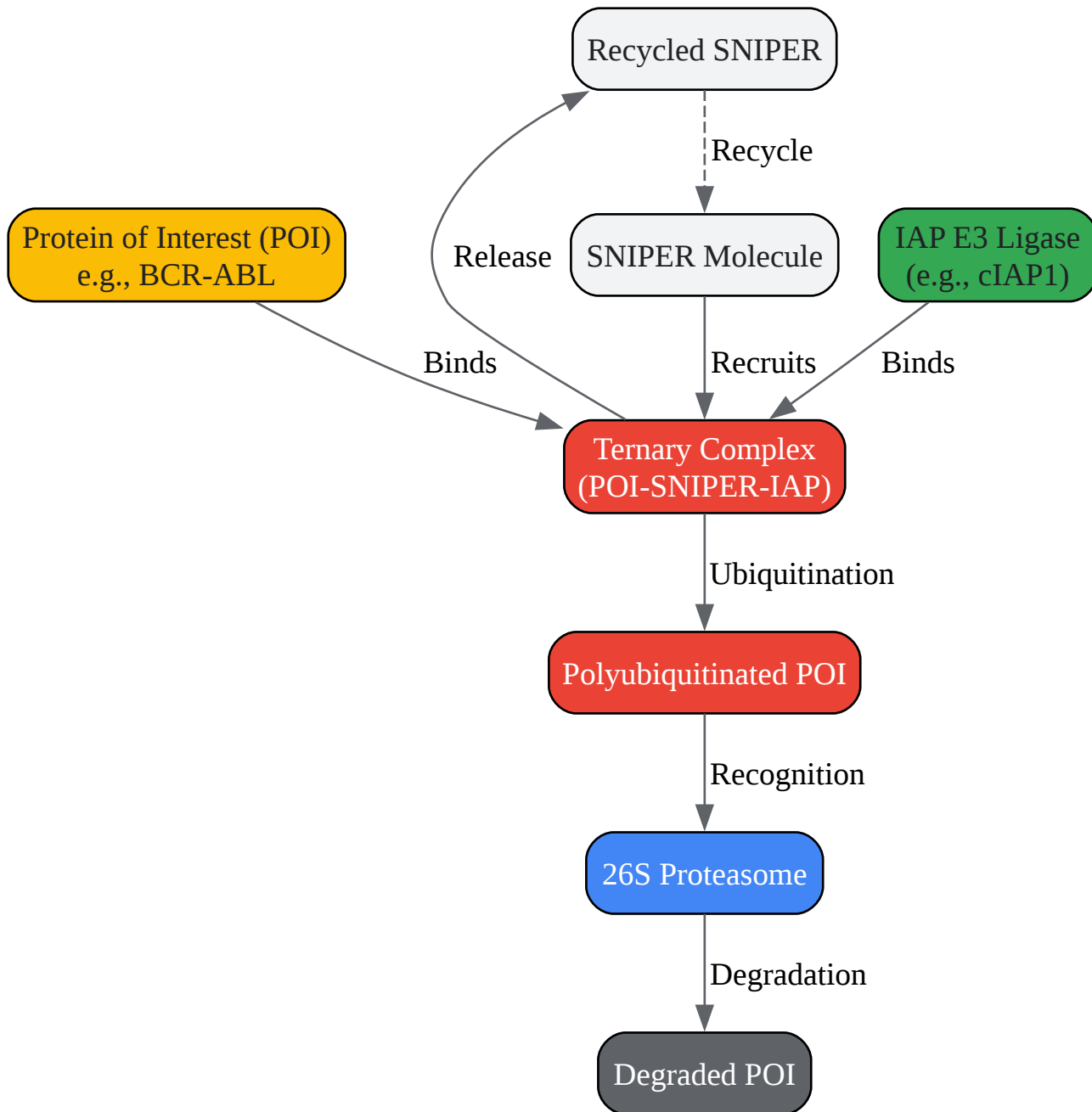
| Compound Name | Target Protein | POI Ligand (Warhead) | E3 Ligase Ligand | DC50 (Degradation) |
|-----------------|----------------|----------------------|--------------------|--------------------|
| SNIPER(ABL)-039 | BCR-ABL | Dasatinib | LCL-161 derivative | 10 nM |
| SNIPER(ABL)-019 | BCR-ABL | Dasatinib | MV-1 | 0.3 µM |
| SNIPER(ABL)-033 | BCR-ABL | HG-7-85-01 | LCL-161 derivative | 0.3 µM |
| SNIPER(ABL)-015 | BCR-ABL | GNF5 | MV-1 | 5 µM |
| SNIPER(ABL)-024 | BCR-ABL | GNF5 | LCL-161 derivative | 5 µM |
| SNIPER(ABL)-058 | BCR-ABL | Imatinib | LCL-161 derivative | 10 µM |

| Compound Name | Target Protein | POI Ligand (Warhead) | E3 Ligase Ligand | DC50 (Degradation) |
|-----------------|----------------|----------------------|------------------|--------------------|
| SNIPER(ABL)-049 | BCR-ABL | Imatinib | Bestatin | 100 μ M |

> **Note on Data Interpretation:** The DC50 represents the half-maximal degradation concentration. A lower DC50 indicates greater potency. The data shows that the choice of both the POI ligand and the E3 ligase ligand significantly impacts degradation efficiency.

Mechanistic Overview of SNIPERs

SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are a class of PROTACs that recruit **Inhibitor of Apoptosis Proteins (IAPs)**, such as cIAP1, as their E3 ubiquitin ligase [3] [4]. The following diagram illustrates their mechanism of action.



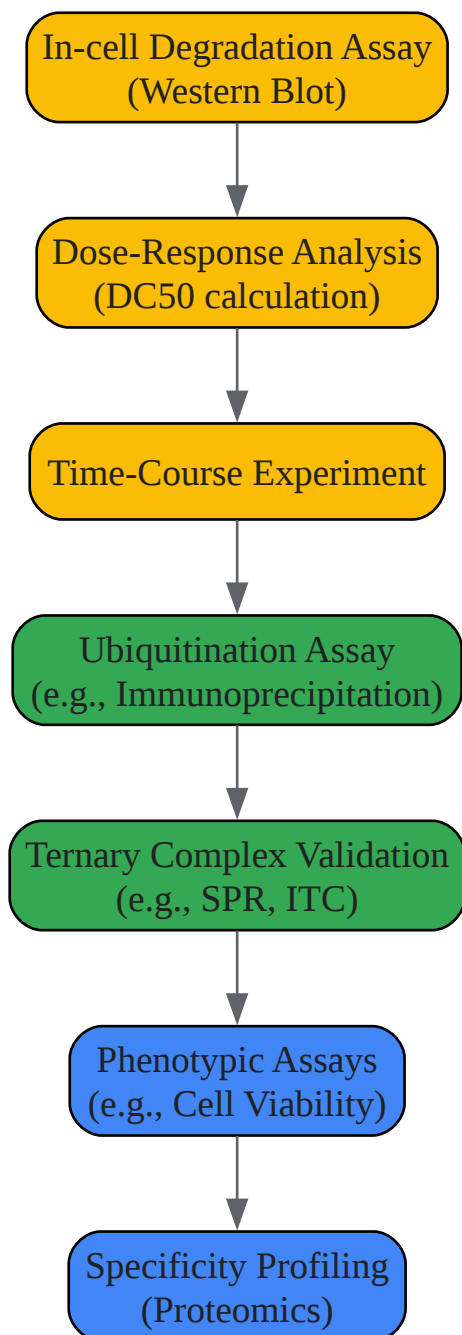
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This event-driven mechanism allows a single SNIPER molecule to facilitate the degradation of multiple target protein copies [3].

Experimental Validation Approaches

While the searched literature confirms the degradation output (DC50), it does not detail the specific biochemical or cellular assays used for validation. Based on standard practices in the field, the following methodologies are typically employed to confirm target engagement and degradation.

- **Core Validation Workflow:** The general experimental workflow for validating a SNIPER's activity typically involves a series of *in vitro* and *in-cell* assays, progressing from initial confirmation to mechanistic studies [3] [5].



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- **Key Methodologies:**

- **Protein Degradation Analysis: Western Blotting** is the fundamental technique to demonstrate a reduction in the target protein (BCR-ABL) levels after treatment with **SNIPER(ABL)-058**. Quantification of the blots across a range of concentrations is used to generate the **DC50** value [1] [2].
- **Ubiquitination Detection:** To provide direct evidence that the mechanism involves the ubiquitin-proteasome system, **co-immunoprecipitation** assays can be used with anti-ubiquitin antibodies to detect an increase in ubiquitinated forms of BCR-ABL upon SNIPER treatment [5].
- **Ternary Complex Confirmation:** Biophysical techniques like **Surface Plasmon Resonance (SPR)** or **Isothermal Titration Calorimetry (ITC)** can be employed to validate the formation of the ternary complex (BCR-ABL / **SNIPER(ABL)-058** / IAP) and measure its binding affinity [3] [4].
- **Functional Consequences: Cell proliferation and viability assays** (e.g., in BCR-ABL-positive leukemic cell lines) are used to link target degradation to the desired phenotypic outcome, such as inhibition of cell growth or induction of apoptosis [3].

Interpretation and Strategic Considerations

For your comparison guide, these key points may be valuable for your audience of researchers and drug development professionals:

- **Relative Performance:** The data shows that **SNIPER(ABL)-058 has moderate potency (DC50 = 10 μ M)** compared to other SNIPERs in its class. This highlights that the identity of the warhead is critical; SNIPERs using Dasatinib (e.g., SNIPER(ABL)-039) are significantly more potent [1] [2].
- **IAP Ligand Advantage:** A key feature of IAP-based SNIPERs is their potential for **dual degradation**. They can simultaneously degrade the target protein (POI) and the cIAP1 protein itself, which may enhance anti-proliferative and pro-apoptotic effects in cancer cells [3] [4].
- **Event-Driven Action:** Emphasize that, like all PROTACs, SNIPERs are **catalytic and event-driven**. This means they can be active at lower concentrations than traditional inhibitors and can often overcome resistance mutations that arise from target overexpression or reduced drug binding [3] [6].

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